Tert-butyl 3,3-difluorocyclobutylcarbamate

Description

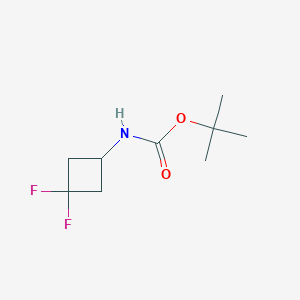

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3,3-difluorocyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-6-4-9(10,11)5-6/h6H,4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWSUTXVTWBHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Tert-butyl 3,3-difluorocyclobutylcarbamate" synthesis pathway

Executive Summary

Tert-butyl 3,3-difluorocyclobutylcarbamate (CAS: 1029720-19-1 ) is a critical building block in modern medicinal chemistry. It serves as a precursor to 3,3-difluorocyclobutanamine , a moiety increasingly utilized as a bioisostere for lipophilic alkyl groups or to block metabolic hotspots (e.g., preventing oxidation of a cyclobutyl ring). The introduction of the gem-difluoro group lowers the pKa of the amine (reducing hERG liability) and increases lipophilicity compared to the parent cyclobutane, improving membrane permeability.

This guide details the robust, laboratory-scale synthesis of the target molecule starting from commercially available 3-oxocyclobutanecarboxylic acid . The pathway prioritizes yield, purity, and safety, specifically addressing the hazards associated with deoxofluorination and acyl azide intermediates.

Target Molecule Profile

| Property | Detail |

| IUPAC Name | tert-Butyl (3,3-difluorocyclobutyl)carbamate |

| Molecular Formula | C9H15F2NO2 |

| Molecular Weight | 207.22 g/mol |

| Key Functionality | gem-Difluoro (metabolic stability), Boc-amine (protected handle) |

| CAS Number | 1029720-19-1 |

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the cyclobutane ring. The most efficient route preserves the four-membered ring throughout, installing the fluorine atoms early on the ketone functionality and converting the carboxylic acid to the amine via a Curtius rearrangement.

Figure 1: Retrosynthetic strategy focusing on early-stage fluorination and late-stage amine installation.

Primary Synthesis Pathway (Step-by-Step)

This protocol is designed for a 10–50 gram scale .

Step 1: Esterification

Objective: Protect the carboxylic acid to prevent interference during the fluorination step and improve solubility in organic solvents (DCM).

-

Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 eq), Ethanol (Solvent), H₂SO₄ (Cat.).

-

Protocol:

-

Dissolve 3-oxocyclobutanecarboxylic acid in absolute ethanol (5-10 volumes).

-

Add catalytic concentrated H₂SO₄ (0.1 eq).

-

Reflux for 4–6 hours (monitor by TLC/LCMS for disappearance of acid).

-

Concentrate in vacuo. Dilute with EtOAc, wash with saturated NaHCO₃ (to remove trace acid) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Yield: >95% (Colorless oil).

-

Note: The ethyl ester is preferred over methyl to slightly reduce volatility.

-

Step 2: Deoxofluorination (The Critical Step)

Objective: Convert the ketone to a gem-difluoro group using DAST (Diethylaminosulfur trifluoride). Mechanism: Nucleophilic fluorination.

-

Reagents: Ethyl 3-oxocyclobutanecarboxylate (1.0 eq), DAST (1.5 eq), Anhydrous DCM.

-

Protocol:

-

Safety: Perform in a well-ventilated fume hood. Ensure glassware is oven-dried.

-

Dissolve the keto-ester in anhydrous DCM (10 volumes) and cool to 0°C under N₂ atmosphere.

-

Add DAST dropwise via syringe. Caution: Exothermic.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Quench: Cool back to 0°C. Slowly add saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.

-

Extract with DCM (2x). Wash combined organics with water and brine.

-

Dry (MgSO₄) and concentrate.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc, typically 9:1) is usually required to remove elimination byproducts (vinyl fluorides).

-

Yield: 70–85%.

-

Step 3: Saponification

Objective: Reveal the carboxylic acid for the rearrangement step.

-

Reagents: Ethyl 3,3-difluorocyclobutanecarboxylate, LiOH·H₂O (2.0 eq), THF/Water (3:1).

-

Protocol:

-

Dissolve the fluoro-ester in THF/Water.

-

Add LiOH·H₂O in one portion.

-

Stir at RT for 2–4 hours.

-

Acidify carefully with 1M HCl to pH ~2.

-

Extract with EtOAc (3x). Dry (Na₂SO₄) and concentrate.[2]

-

Yield: >90% (White solid).

-

Step 4: Curtius Rearrangement (One-Pot)

Objective: Convert the carboxylic acid to the Boc-protected amine.

Mechanism: Acyl azide formation

-

Reagents: 3,3-Difluorocyclobutanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.1 eq), tert-Butanol (t-BuOH, 10–20 volumes).

-

Protocol:

-

Dissolve the acid in anhydrous t-BuOH (or a mixture of Toluene/t-BuOH 1:1 if solubility is poor).

-

Add TEA, followed by DPPA at RT.

-

Heat the mixture to 80–90°C (Reflux) .

-

Observation: Evolution of N₂ gas indicates the rearrangement is proceeding.

-

-

Stir at reflux for 4–12 hours.

-

Cool to RT and concentrate in vacuo.

-

Workup: Dissolve residue in EtOAc. Wash with 5% citric acid (to remove TEA), saturated NaHCO₃ (to remove phosphate byproducts), and brine.

-

Purification: Flash chromatography (Hexanes/EtOAc 4:1).

-

Yield: 60–75%.

-

Detailed Workflow Diagram

Figure 2: Forward synthesis workflow with critical reagents and checkpoints.

Process Optimization & Troubleshooting

Safety: Handling DAST

Diethylaminosulfur trifluoride (DAST) is thermally unstable and can explode if heated above 90°C.

-

Control: Never heat the reaction mixture. Maintain temperature <40°C.

-

Alternative: For larger scales (>100g), use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which has higher thermal stability.

-

Glassware: Do not use ground glass joints if possible (seizing risk); use Teflon sleeves.

Purification of Intermediate 2 (Fluoro-ester)

The deoxofluorination step often produces a vinyl fluoride byproduct via elimination.

-

Separation: These are separable by silica gel chromatography.[2] The vinyl fluoride is typically less polar (higher R_f) than the gem-difluoro product.

-

Staining: Use KMnO₄ stain (vinyl fluoride stains active; gem-difluoro is inactive) or Iodine.

Curtius Rearrangement[2][3][4][5][6]

-

DPPA Removal: The phosphate byproduct from DPPA can be difficult to remove.[3] Washing with 1M NaOH or saturated NaHCO₃ is essential. If the byproduct persists, trituration of the final solid with hexanes often precipitates the pure carbamate.

-

Alternative Route (Non-Azide): For safety on kilo-scale, avoid DPPA.

-

Route: Acid

Amide

-

Characterization Data

This compound

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃):

- 4.85 (br s, 1H, NH),

- 4.15 (m, 1H, CH-N),

- 3.00 – 2.85 (m, 2H, Cyclobutyl CH₂),

- 2.45 – 2.30 (m, 2H, Cyclobutyl CH₂),

- 1.44 (s, 9H, Boc t-Bu).

-

¹⁹F NMR (376 MHz, CDCl₃):

- -85 to -100 ppm (typically appears as a pair of multiplets or a broad d, J ≈ 200 Hz due to geminal F-F coupling and ring conformation).

-

MS (ESI): m/z 208.1 [M+H]⁺ (weak), 152.1 [M-tBu+H]⁺, 108.1 [M-Boc+H]⁺.

References

-

Preparation of 3,3-difluorocyclobutyl derivatives. World Intellectual Property Organization, WO 2010/016005.[2] (Describes the general Curtius rearrangement conditions for this scaffold). Link

-

Synthesis of 3,3-difluorocyclobutanecarboxylic acid. ChemicalBook. (Provides physical data for the acid intermediate). Link

- Use of DAST in Cyclobutane Fluorination.Journal of Organic Chemistry, 2018, 83, 24, 15380–15391.

-

Curtius Rearrangement Protocol. Organic Syntheses, Coll. Vol. 6, p.910 (1988); Vol. 51, p.48 (1971). (Foundational procedure for DPPA mediated rearrangement). Link

-

Safety of Fluorinating Agents. Organic Process Research & Development, 2008, 12, 2, 308–321. (Safety data on DAST vs. Deoxo-Fluor). Link

Sources

Technical Whitepaper: Tert-butyl 3,3-difluorocyclobutylcarbamate

A Strategic Building Block for Conformational Control in Medicinal Chemistry

Executive Summary

Tert-butyl 3,3-difluorocyclobutylcarbamate (CAS 1438917-88-8) is a high-value intermediate used to introduce the 3,3-difluorocyclobutyl motif into pharmaceutical candidates. This structural element serves as a metabolically stable, lipophilic bioisostere for traditional aliphatic rings (e.g., cyclohexyl, piperidinyl) or alkyl chains.

The incorporation of the gem-difluoro group at the 3-position of the cyclobutane ring induces a specific "pucker" conformation (approx. 25–35°), orienting the amine substituent into a defined vector. This conformational restriction, combined with the electron-withdrawing nature of fluorine, lowers the basicity of the resulting amine (pKₐ modulation) and blocks metabolic oxidation at the typically labile C3 position.

This guide details the synthesis, handling, and application of this core, prioritizing scalable and robust methodologies over theoretical routes.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | tert-Butyl (3,3-difluorocyclobutyl)carbamate |

| CAS Number | 1438917-88-8 |

| Molecular Formula | C₉H₁₅F₂NO₂ |

| Molecular Weight | 207.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO |

| LogP (Predicted) | ~1.8 – 2.1 |

| Storage | 2–8°C, Inert atmosphere (Ar/N₂) |

| Key Hazard | Irritant; Precursors (DAST/Azides) are high-hazard |

Strategic Value in Drug Design

The transition from a simple cyclobutyl or propyl chain to a 3,3-difluorocyclobutyl core offers three distinct medicinal chemistry advantages:

-

Conformational Locking: The dipole-dipole repulsion between the fluorine atoms and the ring strain forces the ring into a puckered conformation. This directs the C1-substituent (the amine) into a pseudo-equatorial or pseudo-axial orientation, potentially improving binding affinity by reducing the entropic penalty upon binding to a protein pocket.

-

Metabolic Stability: The C3 position of a cyclobutane ring is a common site for oxidative metabolism (hydroxylation). Fluorination blocks this site, extending the half-life (

) of the molecule. -

Basicity Modulation: When deprotected, the resulting amine (3,3-difluorocyclobutanamine) is significantly less basic than cyclobutanamine due to the through-bond inductive effect of the fluorine atoms. This can improve membrane permeability and reduce hERG liability.

Synthesis & Manufacturing Protocols

Two primary routes exist for accessing CAS 1438917-88-8.[1][2] Method A is the industry standard for scalability and safety, avoiding the direct fluorination of sensitive nitrogen-containing intermediates.

Method A: The Curtius Rearrangement Route (Recommended)

This route starts from the robust precursor 3-oxocyclobutanecarboxylic acid , ensuring the fluorination step is performed on a stable ester intermediate.

Step 1: Esterification

-

Reagents: 3-oxocyclobutanecarboxylic acid, EtOH, cat. H₂SO₄.[3]

-

Protocol: Reflux acid in ethanol with catalytic sulfuric acid.

-

Outcome: Ethyl 3-oxocyclobutanecarboxylate.

Step 2: Deoxyfluorination

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM, 0°C to RT.

-

Protocol: Add DAST dropwise to the keto-ester in DCM at 0°C. The reaction is exothermic. Stir at RT for 12–16h. Quench carefully with sat. NaHCO₃.

-

Critical Note: Glassware must be dry. DAST releases HF upon hydrolysis; use plasticware for quenching if possible.

-

Outcome: Ethyl 3,3-difluorocyclobutanecarboxylate.

Step 3: Hydrolysis

-

Reagents: LiOH, THF/Water (1:1).

-

Protocol: Saponify the ester at RT. Acidify with HCl to precipitate the acid.

-

Outcome: 3,3-difluorocyclobutanecarboxylic acid.

Step 4: Curtius Rearrangement (The Target Step)

-

Reagents: DPPA (Diphenylphosphoryl azide), Et₃N, tert-Butanol (excess), Toluene.

-

Protocol:

-

Dissolve acid in Toluene/Et₃N.

-

Add DPPA at 0°C; stir 1h to form acyl azide.

-

Heat to 80–90°C to induce rearrangement to the isocyanate (N₂ evolution).

-

Add excess tert-butanol and reflux for 12h.

-

-

Outcome: This compound (CAS 1438917-88-8) .

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of CAS 1438917-88-8 via the Curtius rearrangement strategy.

Application Workflows: Deprotection & Coupling

The utility of CAS 1438917-88-8 lies in its deprotection to the free amine salt, which is then coupled to scaffold cores (e.g., pyrimidines, pyridines, carboxylic acids).

Protocol: Boc-Deprotection

-

Dissolution: Dissolve the carbamate (1.0 equiv) in 1,4-dioxane or DCM.

-

Acidolysis: Add 4M HCl in dioxane (5–10 equiv) or TFA (10–20 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS (disappearance of Boc-adduct).

-

Isolation:

-

Storage: The amine salt is hygroscopic but stable. Store in a desiccator.

Logic Diagram: Bioisosteric Replacement

Figure 2: Rationale for substituting alkyl groups with the 3,3-difluorocyclobutyl motif.

Safety & Handling Guidelines

-

DAST/Deoxo-Fluor: These reagents react violently with water to produce HF. All fluorination reactions must be conducted in anhydrous conditions under an inert atmosphere. Calcium gluconate gel should be available in the lab in case of HF exposure.

-

Azides (DPPA): Organic azides are potentially explosive. Do not concentrate reaction mixtures containing azides to dryness if possible. Maintain temperature control during the Curtius rearrangement to prevent thermal runaway.

-

General: CAS 1438917-88-8 is a carbamate and should be treated as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid: Source: ChemicalBook / Literature Precedents. Context: Detailed hydrolysis of ethyl 3,3-difluorocyclobutanecarboxylate using LiOH/NaOH. Link:

-

Curtius Rearrangement Protocols (General): Source: Organic Syntheses.[7][8] Context: Standard procedure for converting carboxylic acids to Boc-amines using DPPA and t-butanol. Link: (Analogous procedure)

-

3,3-Difluorocyclobutanamine Hydrochloride (Product of Deprotection): Source: LGC Standards / ChemicalBook. Context: Identification of the amine salt (CAS 637031-93-7) used in kinase inhibitors. Link:

-

Properties of 3-Oxocyclobutanecarboxylic Acid (Precursor): Source: GuideChem / PubChem. Context: Synthesis routes for the starting material from diisopropyl malonate. Link:

-

Medicinal Chemistry of Fluorinated Cyclobutanes: Source: ResearchGate / MDPI. Context: Discussion on the conformational effects of gem-difluoro substitution in small rings. Link:

Sources

- 1. tedpella.com [tedpella.com]

- 2. guidechem.com [guidechem.com]

- 3. shayandcompany.com [shayandcompany.com]

- 4. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

A Comprehensive Technical Guide to Tert-butyl 3,3-difluorocyclobutylcarbamate

Introduction

Tert-butyl 3,3-difluorocyclobutylcarbamate is a key building block in modern medicinal chemistry, particularly valued for its role in the synthesis of complex pharmaceutical intermediates. The incorporation of a difluorocyclobutyl moiety can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it an attractive feature in drug design. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle for synthetic transformations. This guide offers an in-depth exploration of the molecular characteristics, synthesis, and applications of this compound, tailored for researchers and professionals in drug development.

Core Molecular Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value |

| Molecular Formula | C9H15F2NO2 |

| Molecular Weight | 207.22 g/mol |

| CAS Number | 1029720-19-1 |

| IUPAC Name | tert-butyl N-(3,3-difluorocyclobutyl)carbamate |

| Synonyms | N-Boc-3,3-difluorocyclobutanamine, Carbamic acid, N-(3,3-difluorocyclobutyl)-, 1,1-dimethylethyl ester |

Chemical Structure and Visualization

The chemical structure of this compound features a central four-membered cyclobutane ring geminally substituted with two fluorine atoms. The amine functional group is protected as a tert-butyl carbamate.

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the protection of 3,3-difluorocyclobutanamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and high-yielding method for introducing the Boc protecting group onto an amine.

Experimental Workflow: Boc Protection of 3,3-difluorocyclobutanamine

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 3,3-difluorocyclobutanamine (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (1.2 eq). The solution is stirred at room temperature.

-

Addition of Boc₂O: A solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Aqueous Work-up: The reaction mixture is washed sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound as a white solid.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various drug candidates. The 3,3-difluorocyclobutyl amine moiety is a bioisostere for other cyclic amines and can impart favorable pharmacokinetic properties.

A notable application is in the synthesis of Ivosidenib , an inhibitor of isocitrate dehydrogenase 1 (IDH1).[1] Ivosidenib is used in the treatment of acute myeloid leukemia (AML) with a specific IDH1 mutation.[1] The 3,3-difluorocyclobutanamine portion of the molecule, derived from this compound, plays a key role in the binding of the drug to the IDH1 enzyme.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and for confirming its structure.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.45 ppm.[2] The protons on the cyclobutyl ring will appear as multiplets in the range of 2.0-3.0 ppm. The NH proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm.[2] The carbons of the cyclobutyl ring will appear in the range of 30-60 ppm, with the carbon bearing the two fluorine atoms showing a characteristic triplet due to C-F coupling. The carbonyl carbon of the carbamate will be observed around 155 ppm.[2]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]+ or, more commonly, the [M+H]+ or [M+Na]+ adducts in high-resolution mass spectrometry.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis is straightforward, and its unique structural features make it an important tool for medicinal chemists. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Stability and Storage of Tert-butyl 3,3-difluorocyclobutylcarbamate

This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical methodologies for Tert-butyl 3,3-difluorocyclobutylcarbamate. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound as a key intermediate in the synthesis of novel therapeutics.

Introduction: Significance and Physicochemical Properties

This compound is a crucial building block in medicinal chemistry, frequently employed in the synthesis of complex molecules targeting a range of therapeutic areas. Its structural features, including the difluorocyclobutyl motif and the tert-butoxycarbonyl (Boc) protecting group, impart unique properties to the parent molecule. Understanding the stability of this intermediate is paramount to ensuring the integrity of synthetic pathways and the purity of final active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1029720-19-1 | [1] |

| Molecular Formula | C9H15F2NO2 | Derived |

| Molecular Weight | 207.22 g/mol | Derived |

| Appearance | White to off-white solid | [2][3][4] |

| Storage Temperature | 2-8°C | [2][3][4] |

Core Principles of Chemical Stability

The stability of this compound is influenced by several factors, primarily the lability of the Boc protecting group and the potential for reactions involving the difluorocyclobutane ring. The Boc group is susceptible to cleavage under acidic conditions, while the carbamate linkage can be hydrolyzed under strongly basic conditions. The gem-difluoro substitution on the cyclobutane ring generally enhances its stability compared to non-fluorinated analogs.

Degradation Pathways

Forced degradation studies are essential to elucidate potential degradation pathways and to develop stability-indicating analytical methods.[5][6][7][8][9] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during routine handling and storage.

Caption: Potential degradation pathways of this compound under various stress conditions.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the purity and integrity of this compound.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Light | Protect from light | To prevent photolytic degradation.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To prevent oxidation and reaction with atmospheric moisture.[3][4] |

| Container | Tightly sealed, non-reactive containers (e.g., amber glass vials) | To prevent contamination and exposure to light and moisture. |

| Handling | Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | To ensure personnel safety and prevent contamination of the material. |

Experimental Protocols for Stability Assessment

The following protocols outline a systematic approach to evaluating the stability of this compound.

Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, providing insights into the degradation pathways of a drug substance.[5][6][7][8][9]

4.1.1. Acidic and Basic Hydrolysis

-

Objective: To assess the stability of the compound in acidic and basic environments.

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

-

For acidic hydrolysis, add an equal volume of 0.1 N HCl.

-

For basic hydrolysis, add an equal volume of 0.1 N NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw aliquots, neutralize the samples (for the acidic sample, add an equivalent amount of base; for the basic sample, add an equivalent amount of acid), and dilute with mobile phase for analysis.

-

Analyze the samples by a stability-indicating HPLC method.

-

4.1.2. Oxidative Degradation

-

Objective: To evaluate the susceptibility of the compound to oxidation.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Incubate the solution at room temperature for a defined period (e.g., 24 hours).

-

At specified time points, withdraw aliquots and dilute with mobile phase for analysis.

-

Analyze the samples by HPLC.

-

4.1.3. Photostability

-

Objective: To determine the compound's sensitivity to light.

-

Protocol:

-

Expose a solid sample and a solution of this compound to a light source with both UV and visible outputs, as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Monitor the samples for a defined period or until significant degradation is observed.

-

Analyze the samples by HPLC.

-

4.1.4. Thermal Degradation

-

Objective: To assess the impact of heat on the compound's stability.

-

Protocol:

-

Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C).

-

Monitor the sample for a defined period.

-

At specified time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

-

Caption: A generalized workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately assessing the purity and stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[10][11][12][13][14]

Table 3: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amines. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to separate the parent compound from potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Carbamates generally have a UV absorbance at lower wavelengths. |

| Injection Volume | 10 µL | Standard injection volume. |

Characterization of Degradation Products

Identifying the structure of significant degradation products is a critical step in understanding the stability of the molecule. This is typically achieved using a combination of spectroscopic techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products, aiding in their initial identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of degradation products. 1H, 13C, and 19F NMR would be particularly useful for this compound.[15][16][17][18]

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under harsh acidic, basic, and oxidative conditions. A thorough understanding of its stability profile, achieved through systematic forced degradation studies and the use of a validated stability-indicating analytical method, is essential for its effective use in pharmaceutical research and development. Adherence to the storage and handling guidelines outlined in this document will ensure the long-term integrity of this valuable synthetic intermediate.

References

-

Forced Degradation Study in Pharmaceuticals - YouTube. (2018). Retrieved from [Link]

- WO2013107291A1 - Therapeutically active compounds and their methods of use. Google Patents.

- ES2903390T3 - Methods for preparing new IDH1 inhibitors - Google Patents.

-

This compound | Aaron Chemicals LLC - Chemikart. Retrieved from [Link]

-

Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - EPA. Retrieved from [Link]

- WO2013107405A1 - Therapeutically active compounds and their methods of use - Google Patents.

- CN104136411A - Therapeutically active compounds and methods of use thereof - Google Patents.

-

Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1 | Journal of the American Chemical Society. Retrieved from [Link]

-

Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Retrieved from [Link]

- US10717764B2 - Therapeutically active compounds and their methods of use - Google Patents.

-

Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

-

The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. Retrieved from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. Retrieved from [Link]

-

The Stability of Carbamates in Blood Samples under Experimental Conditions - ThaiJO. Retrieved from [Link]

-

The Acclaim Carbamate Column—A Superior Solution - cromlab-instruments.es. Retrieved from [Link]

-

NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. Retrieved from [Link]

-

Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations | Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. Retrieved from [Link]

-

HPLC Method for Analyzing Carbamate Pesticides | PDF | High Performance Liquid Chromatography - Scribd. Retrieved from [Link]

-

N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

alliance system for carbamate analysis - Waters Corporation. Retrieved from [Link]

-

Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature1 | Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. This compound | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. 3,4-DIHYDRO-2H-QUINOXALINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 887590-25-2 [chemicalbook.com]

- 3. tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 [chemicalbook.com]

- 4. T-butyl 4-formyl-3,5-difluorobenzoate | 467442-12-2 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. assyro.com [assyro.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. agilent.com [agilent.com]

- 12. cromlab-instruments.es [cromlab-instruments.es]

- 13. scribd.com [scribd.com]

- 14. waters.com [waters.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Tert-butyl 3,3-difluorocyclobutylcarbamate

A Strategic Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

Tert-butyl 3,3-difluorocyclobutylcarbamate (CAS: 1029720-19-1) is a high-value building block used extensively in modern drug discovery. As a protected form of 3,3-difluorocyclobutanamine, it serves as a critical vector for introducing the 3,3-difluorocyclobutyl moiety into small molecule drugs.

This scaffold is prized for its ability to modulate physicochemical properties without significantly altering steric bulk. It acts as a bioisostere for traditional alkyl groups (like isopropyl or cyclobutyl) and heterocyclic rings, offering enhanced metabolic stability, reduced lipophilicity compared to non-fluorinated analogs, and improved oral bioavailability.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | tert-butyl N-(3,3-difluorocyclobutyl)carbamate |

| CAS Number | 1029720-19-1 |

| Molecular Formula | C₉H₁₅F₂NO₂ |

| Molecular Weight | 207.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 118–122 °C (Typical range) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol |

| Key Functionality | gem-Difluorination (Metabolic blocker), Boc-protection (Amine masking) |

Structural Significance in Drug Design

The incorporation of the 3,3-difluorocyclobutyl motif is rarely accidental; it is a deliberate design choice driven by the "Fluorine Effect."

3.1 Bioisosterism and Conformational Control

The cyclobutane ring creates a defined vector for substituents, restricting the conformational freedom of the attached pharmacophore. Unlike flexible alkyl chains, the ring locks the amine vector, potentially reducing the entropic penalty of binding to a protein target.

3.2 Metabolic Stability (Metabolic Blockade)

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing C-H bonds with C-F bonds at metabolic "hotspots" (typically sites prone to CYP450 oxidation) significantly prolongs the half-life (

3.3 Lipophilicity Modulation (LogP/LogD)

While adding fluorine generally increases lipophilicity compared to hydrogen, the gem-difluoro group on a strained ring often results in a lower LogP than the corresponding dimethyl or diethyl analogs due to the high polarity of the C-F bonds. This dipole effect can improve solubility and permeability.

3.4 hERG Channel Avoidance

Recent medicinal chemistry campaigns (e.g., GLP-1R agonists) have utilized difluorocyclobutyl groups to replace piperidine rings. Piperidines are notorious for causing hERG potassium channel inhibition (a cardiac safety risk). The difluorocyclobutyl group changes the basicity and shape, often mitigating this off-target liability.

Synthesis Methodology

The synthesis of This compound is a classic example of late-stage functional group interconversion. The primary route involves the deoxyfluorination of the corresponding ketone precursor.

4.1 Retrosynthetic Analysis

The target molecule is accessed from tert-butyl 3-oxocyclobutylcarbamate (CAS: 154748-49-9).[1] The ketone carbonyl oxygen is replaced by two fluorine atoms using a nucleophilic fluorinating agent.

4.2 Visualization: Synthesis Pathway

Figure 1: Deoxyfluorination pathway converting the ketone precursor to the gem-difluoro target.

4.3 Detailed Experimental Protocol

Safety Warning: Fluorinating agents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are thermal hazards. They can decompose explosively if heated. Reactions must be run in a fume hood, and contact with glass should be minimized if HF is generated (use plasticware for workup).

Step 1: Preparation of the Reaction Vessel

-

Reagents: Tert-butyl 3-oxocyclobutylcarbamate (1.0 eq), DAST (1.5–2.0 eq), Anhydrous Dichloromethane (DCM).

-

Setup: Flame-dried round-bottom flask under Nitrogen or Argon atmosphere.

Step 2: Fluorination Reaction

-

Dissolve tert-butyl 3-oxocyclobutylcarbamate in anhydrous DCM (0.1 M concentration).

-

Cool the solution to 0 °C (ice bath). Critical: Control the exotherm.

-

Add DAST dropwise via syringe. Do not rush this step.

-

Allow the mixture to warm to Room Temperature (RT) typically over 12–16 hours.

-

Monitoring: Check via TLC (stain with Ninhydrin or KMnO4) or LC-MS. The ketone peak should disappear.

Step 3: Quenching & Workup

-

Cool the reaction mixture back to 0 °C.

-

Quench: Slowly add saturated aqueous NaHCO₃ . Caution: Vigorous CO₂ evolution occurs.

-

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 4: Purification

-

Purify via silica gel flash chromatography.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0% to 30% EtOAc).

-

Yield: Expect 60–80% yield.

Deprotection Strategy

To utilize the scaffold in drug synthesis, the Boc group must be removed to reveal the reactive primary amine.

5.1 Protocol: Acidolytic Cleavage

-

Dissolution: Dissolve the fluorinated carbamate in DCM or 1,4-Dioxane.

-

Acid Addition: Add 4N HCl in Dioxane (excess) or Trifluoroacetic acid (TFA) (1:4 ratio with DCM).

-

Reaction: Stir at RT for 1–2 hours. CO₂ and Isobutylene gas will evolve.

-

Isolation:

-

If using HCl: The product often precipitates as the hydrochloride salt. Filter and wash with ether.

-

If using TFA: Concentrate to dryness. Azeotrope with toluene to remove residual TFA.

-

-

Product: 3,3-difluorocyclobutanamine hydrochloride (or trifluoroacetate salt).

5.2 Visualization: Drug Discovery Workflow

Figure 2: Workflow for integrating the scaffold into a final pharmaceutical candidate.

Applications & Case Studies

6.1 GLP-1 Receptor Agonists

In the development of oral GLP-1R agonists (similar to Danuglipron), researchers have explored the 3,3-difluorocyclobutyl moiety as a replacement for piperidine or cyclohexyl rings.

-

Benefit: The square, planar geometry of the cyclobutane ring, combined with the electron-withdrawing fluorines, reduces the basicity of the adjacent amine. This reduction in basicity often correlates with reduced hERG inhibition, a critical safety parameter in cardiac toxicity screening.

6.2 JAK Inhibitors

Patent literature regarding Janus Kinase (JAK) inhibitors highlights the use of this scaffold to link the hinge-binding motif to the solvent-exposed region of the kinase. The difluorocyclobutyl group provides a rigid linker that improves selectivity over other kinase isoforms.

References

-

Synthesis of gem-difluorides: Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination of Carbonyl Compounds with Deoxofluor. Synthesis, 2002(17), 2561-2578. Link

-

Bioisosterism in Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

hERG Inhibition & Fluorine: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Compound Data: PubChem CID 71288132. Tert-butyl N-(3,3-difluorocyclobutyl)carbamate. National Center for Biotechnology Information. Link

-

Precursor Data: PubChem CID 23374584. Tert-butyl 3-oxocyclobutylcarbamate.[1] National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Safe Handling of Tert-butyl 3,3-difluorocyclobutylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as an in-depth technical guide for professionals in research and drug development. As a comprehensive, verified Safety Data Sheet (SDS) for "tert-butyl 3,3-difluorocyclobutylcarbamate" is not publicly available, this guide has been meticulously compiled by synthesizing data from chemical databases, patents, and the safety profiles of structurally analogous compounds. The recommendations herein are grounded in established principles of chemical safety and laboratory practice. This guide is designed to supplement, not replace, a compound-specific SDS and a thorough, institution-specific risk assessment. All laboratory procedures should be conducted under the direct supervision of qualified personnel.

Introduction: A Key Intermediate in Modern Drug Discovery

This compound has emerged as a significant building block in contemporary medicinal chemistry. Its utility is particularly noted in the synthesis of novel therapeutic agents, including isocitrate dehydrogenase 1 (IDH1) inhibitors, which are under investigation for various therapeutic applications. The strategic incorporation of the difluorocyclobutyl moiety can enhance the metabolic stability and modulate the physicochemical properties of drug candidates. The tert-butoxycarbonyl (Boc) group serves as a common and versatile protecting group for the amine functionality.

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Compound Identification and Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is paramount for its safe handling.

| Property | Data | Source |

| IUPAC Name | tert-butyl N-(3,3-difluorocyclobutyl)carbamate | [1] |

| Synonyms | N-Boc-3,3-difluorocyclobutanamine | [1] |

| CAS Number | 1029720-19-1 | [2] |

| Molecular Formula | C₉H₁₅F₂NO₂ | [1] |

| Molecular Weight | 207.22 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | [3] |

| Storage Temperature | 2-8°C | [1] |

Hazard Assessment and Predicted GHS Classification

Due to the absence of a specific SDS, a hazard assessment has been conducted based on the known risks associated with its constituent chemical groups: carbamates and organofluorine compounds.

-

Carbamate Moiety : Carbamates, as a chemical class, are known to exhibit a range of toxicities, with some acting as cholinesterase inhibitors that can impact the nervous system.[4][5] Exposure routes of concern are inhalation, ingestion, and skin absorption.[5]

-

Organofluorine Moiety : The difluorocyclobutyl group is generally stable. However, as with many fluorinated organic compounds, there is a potential for the release of hazardous decomposition products under thermal stress.

Based on these considerations, a predicted GHS classification is provided below to guide handling procedures.

| Hazard Class | Predicted Category | GHS Pictogram | Signal Word | Predicted Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation. | |

| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |

Standard Operating Procedures for Safe Handling

A systematic approach to handling, integrating engineering controls, and personal protective equipment is critical.

4.1. Engineering Controls

-

Chemical Fume Hood : All manipulations of this compound, including weighing, dissolution, and transfers, must be performed within a certified chemical fume hood.

-

Laboratory Ventilation : Ensure the laboratory has a high rate of air exchange to minimize the accumulation of any potential vapors or dust.

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing.

-

Hand Protection : Wear nitrile or neoprene gloves. Given the lack of specific chemical resistance data, it is prudent to double-glove and to change gloves immediately upon suspected contact with the compound.

-

Protective Clothing : A flame-resistant laboratory coat must be worn and kept fastened.

-

Respiratory Protection : If there is a potential for aerosolization or dust formation outside of a fume hood, a NIOSH-approved respirator equipped with organic vapor and particulate cartridges is required.

4.3. Personal Hygiene

-

Thoroughly wash hands with soap and water after handling the compound, before breaks, and at the end of the workday.

-

Strictly prohibit eating, drinking, and smoking in designated laboratory areas.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of accidental exposure or release.

5.1. Spill Management

-

Minor Spills :

-

Alert personnel in the immediate vicinity and restrict access.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.

-

-

Major Spills :

-

Evacuate the laboratory immediately and activate the nearest fire alarm to alert others.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Do not attempt to manage a large spill without specialized training and equipment.

-

5.2. First-Aid Measures

-

Inhalation : Relocate the individual to fresh air. If breathing becomes difficult, provide respiratory support and seek immediate medical assistance.

-

Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact : Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it can be done safely. Obtain immediate medical care.

-

Ingestion : Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

6.1. Storage Conditions

-

Store the compound in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.[1]

-

Segregate from incompatible materials, particularly strong oxidizing agents.

6.2. Waste Disposal

-

Dispose of all waste materials, including empty containers and contaminated absorbents, in strict accordance with federal, state, and local hazardous waste regulations.

-

Under no circumstances should this compound be disposed of in the standard trash or down the sanitary sewer.

Workflow and Process Visualization

Adherence to a structured workflow is essential for ensuring safety and reproducibility in experiments involving this compound.

7.1. Logical Workflow for Safe Experimentation

Caption: A logical workflow for the safe handling and use of this compound.

References

-

Delaware Health and Social Services. CARBAMATE INSECTICIDES. [Link]

-

PubChem. This compound. [Link]

-

New Jersey Department of Health. tert-Butyl alcohol - Hazardous Substance Fact Sheet. [Link]

- Google Patents. Methods for preparing new IDH1 inhibitors.

-

Agilent Technologies, Inc. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024-08-23). [Link]

-

WorkSafe. Using insecticides safely. [Link]

- Google Patents. Therapeutically active compounds and their methods of use.

Sources

- 1. This compound | 1029720-19-1 [amp.chemicalbook.com]

- 2. 3,4-DIHYDRO-2H-QUINOXALINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 887590-25-2 [chemicalbook.com]

- 3. tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 [chemicalbook.com]

- 4. dhss.delaware.gov [dhss.delaware.gov]

- 5. Using insecticides safely | WorkSafe [worksafe.govt.nz]

A Technical Guide to the Solubility of Tert-butyl 3,3-difluorocyclobutylcarbamate in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Tert-butyl 3,3-difluorocyclobutylcarbamate, a fluorinated carbamate intermediate of significant interest in contemporary drug discovery and development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers researchers, medicinal chemists, and process development scientists a foundational understanding of the molecule's behavior in various organic media. While quantitative solubility data is not extensively available in the public domain, this guide establishes a predictive framework based on molecular structure and provides a robust experimental protocol for its precise determination.

Introduction: The Significance of a Fluorinated Building Block

This compound (C₉H₁₅F₂NO₂) is an increasingly important building block in medicinal chemistry.[1] Its rigid, gem-difluorinated cyclobutyl scaffold offers a unique three-dimensional profile that can enhance metabolic stability, modulate basicity, and improve binding affinity to biological targets.[2] The tert-butyloxycarbonyl (Boc) protecting group, a staple in organic synthesis, renders the amine nucleophile temporarily inert, allowing for sequential chemical transformations.[1][3]

A thorough understanding of the solubility of this intermediate is paramount for its effective utilization. Solubility dictates the choice of reaction solvents, influences purification strategies such as crystallization and chromatography, and is a key determinant in the developability of any subsequent active pharmaceutical ingredient (API). This guide delves into the molecular attributes that govern its solubility and provides a detailed protocol for its empirical determination.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The interplay of lipophilic and polar functional groups in this compound dictates its affinity for various organic solvents.

Key Physicochemical Parameters:

| Property | Value | Source |

| Molecular Formula | C₉H₁₅F₂NO₂ | PubChem[1] |

| Molecular Weight | 207.22 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | 2.2 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

The molecular structure reveals a balance of features that influence solubility:

-

The Boc Group: The bulky tert-butyl group is lipophilic and contributes to solubility in non-polar and moderately polar aprotic solvents. The carbamate moiety, with its carbonyl and N-H groups, can participate in hydrogen bonding, enhancing solubility in protic and polar aprotic solvents.[3]

-

The Difluorocyclobutyl Ring: The gem-difluoro substitution has a complex effect. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor. The introduction of fluorine generally increases the lipophilicity of the molecule compared to its non-fluorinated counterpart.[2] This fluorinated moiety can also influence crystal lattice energies, which in turn affects the energy required to dissolve the solid.

-

Overall Polarity: The calculated XLogP3 of 2.2 suggests a moderate degree of lipophilicity, predicting better solubility in organic solvents than in water.

Caption: Molecular structure of this compound.

Qualitative Solubility Profile

While specific quantitative data (e.g., in mg/mL) is not readily found in published literature, a qualitative solubility profile can be inferred from solvents used during its synthesis and purification, as described in various patents and chemical sources.

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Alcohols | Methanol, tert-Butanol | Soluble | Used as reaction solvents in its synthesis, indicating good solubility.[4][5] |

| Chlorinated | Dichloromethane (DCM) | Soluble | Frequently used as a reaction and extraction solvent. |

| Ethers | Tetrahydrofuran (THF) | Soluble | Employed as a reaction solvent. |

| Ethers | Diethyl Ether | Sparingly Soluble | Used as a precipitation solvent, indicating poor solubility.[4] |

| Esters | Ethyl Acetate | Soluble | A common solvent for extraction and chromatography. |

| Ketones | Acetone | Likely Soluble | Similar polarity to other solvents in which it is soluble. |

| Aprotic Polar | Acetonitrile, DMF | Likely Soluble | Expected to be a good solvent due to the polar carbamate group. |

| Hydrocarbons | Hexane, Toluene | Sparingly to Moderately Soluble | Used as co-solvents in chromatography and reactions, suggesting some degree of solubility, likely higher in toluene than in hexane. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining equilibrium solubility and is highly recommended.[4]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup.

Methodology: The Shake-Flask Equilibrium Method

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the analytical range of the quantification method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or gravimetric analysis.

-

HPLC Analysis: Compare the peak area of the sample to a calibration curve prepared from standards of known concentrations.

-

Gravimetric Analysis: Accurately weigh a known volume of the saturated solution, evaporate the solvent under controlled conditions, and weigh the remaining solid residue.

-

-

Calculation: Calculate the solubility by accounting for the dilution factor. Express the results in mg/mL, g/L, and molarity.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Conclusion

This compound presents a solubility profile characteristic of a moderately lipophilic molecule containing both hydrogen bond donating and accepting functionalities. It is predicted to be soluble in a range of common organic solvents, including alcohols, chlorinated solvents, and polar aprotic media, while exhibiting lower solubility in non-polar hydrocarbons and ethers like diethyl ether. This guide provides a theoretical framework for understanding these characteristics and a detailed, actionable protocol for their precise experimental determination. By leveraging this information, researchers can optimize reaction conditions, streamline purification processes, and make more informed decisions in the advancement of their drug discovery programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Gao, Y. et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

-

Gerasov, A. & Shivanyuk, A. Reactions of t-Boc-Protected Amines with Difluorocarbene. ResearchGate. [Link]

- Google Patents. US10717764B2 - Therapeutically active compounds and their methods of use.

- Google Patents. US9474779B2 - Therapeutically active compositions and their methods of use.

-

Google Patents. Patent Application Publication. [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US9474779B2 - Therapeutically active compositions and their methods of use - Google Patents [patents.google.com]

Methodological & Application

The 3,3-Difluorocyclobutyl Moiety: A Rising Star in Drug Design

Introduction: Beyond Flatland in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and conformationally flexible aliphatic scaffolds. The strategic incorporation of fluorine and strained ring systems has emerged as a powerful strategy to modulate key drug properties. Among these, the 3,3-difluorocyclobutyl moiety has garnered significant attention as a versatile building block, offering a unique combination of steric bulk, conformational restriction, and metabolic stability. This guide provides a comprehensive overview of the application of the 3,3-difluorocyclobutyl group in drug design, complete with synthetic protocols and methods for evaluating its impact on critical absorption, distribution, metabolism, and excretion (ADME) parameters.

Physicochemical Properties and Conformational Analysis

The introduction of the 3,3-difluorocyclobutyl moiety imparts distinct physicochemical properties to a molecule. The two fluorine atoms create a strong dipole, influencing the molecule's overall polarity and its ability to interact with target proteins and metabolizing enzymes.

Conformational Preferences: The cyclobutane ring is not planar but exists in a puckered conformation. The presence of the bulky difluoro group at the 3-position influences this puckering, leading to a more defined three-dimensional structure. This conformational rigidity can be advantageous in drug design by pre-organizing the molecule for optimal binding to its target, thereby increasing potency and selectivity. Computational studies and NMR analysis are crucial tools for understanding the conformational preferences of molecules containing this moiety.[5][6] The interplay of steric and electronic effects dictates the preferred puckering of the cyclobutane ring.[7][8]

Impact on Pharmacokinetic Properties

The true value of the 3,3-difluorocyclobutyl moiety lies in its ability to favorably modulate a drug candidate's pharmacokinetic profile.

Metabolic Stability

Membrane Permeability

A drug's ability to cross biological membranes is critical for its absorption and distribution.[12][13][14][15] The lipophilicity and polarity of the 3,3-difluorocyclobutyl moiety play a crucial role in determining a compound's membrane permeability. While the fluorine atoms increase polarity, the overall impact on lipophilicity can be complex and context-dependent. Experimental assays are essential to determine the precise effect on permeability.[16][17][18][19][20]

Synthetic Strategies

The successful application of the 3,3-difluorocyclobutyl moiety in drug discovery hinges on the availability of efficient and scalable synthetic routes. Several methods have been developed to introduce this functional group into diverse molecular scaffolds.

A common approach involves the use of commercially available 3,3-difluorocyclobutanecarboxylic acid or 3,3-difluorocyclobutylamine as starting materials.[21][22] These building blocks can be readily coupled to other fragments using standard amide or amine coupling chemistries.

Another strategy involves the [2+2] cycloaddition of a difluoroketene equivalent with an appropriate alkene, followed by further functionalization.[23] More recent methods have focused on the direct difluoroalkylation of cyclobutene precursors.[1]

Below is a generalized workflow for the synthesis of a drug candidate incorporating a 3,3-difluorocyclobutyl amine.

Caption: General synthetic workflow for incorporating a 3,3-difluorocyclobutyl amine moiety.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a standard procedure to evaluate the metabolic stability of a compound containing the 3,3-difluorocyclobutyl moiety.

1. Materials:

-

Test compound (10 mM stock in DMSO)

-

Positive control (e.g., Verapamil, 10 mM stock in DMSO)

-

Pooled human liver microsomes (HLM) or rat liver microsomes (RLM)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Acetonitrile with internal standard (e.g., Warfarin)

-

96-well incubation plate

-

LC-MS/MS system

2. Procedure:

-

Prepare a working solution of the test compound and positive control at 1 µM in phosphate buffer.

-

In a 96-well plate, add 98 µL of the microsomal suspension (0.5 mg/mL in phosphate buffer) to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 2 µL of the NADPH regenerating system to each well. For the T=0 min time point, add the quenching solution before the NADPH.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of cold acetonitrile containing the internal standard.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. Data Analysis:

-

Quantify the peak area of the parent compound relative to the internal standard at each time point.

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess the passive permeability of a compound.[16][19]

1. Materials:

-

Test compound (10 mM stock in DMSO)

-

Lucifer yellow (for membrane integrity check)

-

PAMPA plate (e.g., 96-well format with a filter membrane)

-

Phospholipid solution (e.g., lecithin in dodecane)

-

Phosphate buffered saline (PBS), pH 7.4

-

UV-Vis plate reader

2. Procedure:

-

Coat the filter membrane of the donor plate with the phospholipid solution and allow it to impregnate for 5 minutes.

-

Prepare the donor solution by diluting the test compound to the final concentration (e.g., 100 µM) in PBS.

-

Add the donor solution to the wells of the donor plate.

-

Fill the wells of the acceptor plate with PBS.

-

Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.

-

Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.

-

Measure the concentration of Lucifer yellow to ensure membrane integrity.

3. Data Analysis:

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * A * t) Where:

-

[drug]acceptor is the concentration of the drug in the acceptor well.

-

[drug]equilibrium is the theoretical equilibrium concentration.

-

VA is the volume of the acceptor well.

-

VD is the volume of the donor well.

-

A is the area of the filter.

-

t is the incubation time.

-

Data Presentation

The following table summarizes the expected impact of incorporating a 3,3-difluorocyclobutyl moiety compared to a non-fluorinated analog.

| Property | Non-Fluorinated Cyclobutyl Analog | 3,3-Difluorocyclobutyl Analog | Rationale |

| Metabolic Stability (t½) | Lower | Higher | C-F bonds are resistant to metabolic cleavage.[3][9] |

| Intrinsic Clearance (CLint) | Higher | Lower | Reduced rate of metabolism. |

| Membrane Permeability (Pe) | Variable | Potentially Lower | Increased polarity due to fluorine atoms may reduce passive diffusion.[24] |

| Lipophilicity (LogP/LogD) | Lower | Generally Higher | Fluorine substitution can increase lipophilicity.[25][26] |

| Target Binding Affinity (Ki/IC50) | Variable | Potentially Higher | Conformational rigidity can lead to a more favorable binding pose. |

Case Studies and Future Outlook

Several drug discovery programs have successfully employed the 3,3-difluorocyclobutyl moiety to overcome metabolic liabilities and improve pharmacokinetic properties. For instance, in the development of inhibitors of isocitrate dehydrogenase 1 (IDH1), the incorporation of this group led to compounds with enhanced metabolic stability and oral bioavailability.[21] Similarly, it has been utilized in the design of mitogen-activated protein kinase 1 (MAPK1) inhibitors.[21]

The 3,3-difluorocyclobutyl moiety is a powerful tool in the medicinal chemist's arsenal. Its unique combination of conformational constraint and metabolic shielding makes it an attractive bioisostere for a variety of functional groups.[26][27][28] As synthetic methodologies continue to improve and our understanding of its impact on drug properties deepens, we can expect to see this versatile building block featured in an increasing number of clinical candidates and approved drugs.[29][30][31][32]

Visualization of Impact on Drug-Target Interactions

The conformational rigidity imparted by the 3,3-difluorocyclobutyl group can lead to a more defined and favorable interaction with the target protein.

Caption: Impact of conformational rigidity on drug-target binding.

References

- Labinsights. (2023, May 8). Method for Determination of Drug Permeability.

- Rowan. Membrane Permeability.

- National Center for Biotechnology Information. Application of Method Suitability for Drug Permeability Classification.

- ACS Publications. (2025, February 20). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics.

- National Center for Biotechnology Information. Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning.

- National Center for Biotechnology Information. (2025, August 12). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes.

- Google Patents. 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3 ....

- ResearchGate. (2025, August 7). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid.

- ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- NINGBO INNO PHARMCHEM CO.,LTD. Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis.

- ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

- ChemRxiv. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.

- National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- ResearchGate. Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release....

- Semantic Scholar. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective..

- ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- American Chemical Society. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry.

- ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

- Bioisosteres of Common Functional Groups.

- PubMed. (2024, December 23). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- ResearchGate. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.

- National Center for Biotechnology Information. Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay.

- PubMed. Mechanisms by which small molecules alter ionic permeability through lipid bilayer membranes.

- Enamine. Difluorocyclopropanes for drug discovery.

- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11).

- National Center for Biotechnology Information. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020, July 30).

- Green Chemistry (RSC Publishing). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery.

- OUCI. Case studies of fluorine in drug discovery.

- National Center for Biotechnology Information. Drug–Membrane Permeability across Chemical Space.

- National Center for Biotechnology Information. Conformational Analysis of 1,3-Difluorinated Alkanes.

- Permeability of membranes in the liquid ordered and liquid disordered phases.

- University of Southampton. (2014, November 21). A Computational Study of Vicinal Fluorination in 2,3- Difluorobutane: Implications for Conformational Control in Alkane Chains.

- MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6).

- PubMed. (2024, June 21). Conformational Analysis of 1,3-Difluorinated Alkanes.

- ECHEMI. Newman projections: how to tell which groups are bulkiest to determine what is the most stable conformation?.

- ResearchGate. Newman projections of the three staggered conformations of the erythro and threo stereoisomers of the vicinaldifluoro compounds succinates..

Sources

- 1. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational Analysis of 1,3-Difluorinated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. southampton.ac.uk [southampton.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Membrane Permeability | Rowan [rowansci.com]

- 13. Mechanisms by which small molecules alter ionic permeability through lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug–Membrane Permeability across Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]